Roseofungin - 12687-98-8

Roseofungin

Catalog Number: EVT-282013
CAS Number: 12687-98-8
Molecular Formula: C39H62O10
Molecular Weight: 690.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roseofungin is a polyenic macrolide antibiotic of the subgroup of carbonyl conjugated pentaenes.
Classification

Roseofungin belongs to the class of polyene antibiotics, a group characterized by their multiple conjugated double bonds, which contribute to their biological activity. These compounds are primarily used for their antifungal properties and are known to interact with sterols in fungal cell membranes, leading to cell death.

Synthesis Analysis

The synthesis of roseofungin has been explored through various methodologies, including both natural extraction and synthetic approaches. The primary method of obtaining roseofungin involves chromatographic techniques to isolate it from cultures of Actinomyces roseoflavus.

  1. Natural Extraction:
    • Culturing Actinomyces roseoflavus under specific conditions allows for the production of roseofungin, which can then be purified using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
  2. Synthetic Approaches:
    • Retrosynthetic analysis has been employed to devise synthetic pathways for roseofungin. This involves breaking down the molecule into simpler precursors that can be synthesized more easily .

Technical Parameters

  • The yield and purity of roseofungin depend significantly on the fermentation conditions, including temperature, pH, and nutrient availability.
  • The use of cyclodextrins in complexation studies has also been explored to enhance the solubility and stability of roseofungin .
Molecular Structure Analysis

The molecular structure of roseofungin features a complex arrangement typical of polyene antibiotics. It consists of a long carbon chain with multiple double bonds, which are crucial for its biological activity.

Structural Data

  • Molecular Formula: C₃₃H₄₄N₄O₁₃
  • Molecular Weight: Approximately 568.7 g/mol
  • The structure includes numerous hydroxyl groups, contributing to its solubility and interaction with biological membranes.

Analytical Techniques

  • Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to elucidate the structure and confirm the identity of roseofungin .
Chemical Reactions Analysis

Roseofungin undergoes several chemical reactions that are essential for its function as an antibiotic:

  1. Interaction with Sterols:
    • Roseofungin binds to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell lysis.
  2. Formation of Inclusion Complexes:
    • Studies have demonstrated that roseofungin can form inclusion complexes with cyclodextrins, enhancing its bioavailability and stability .
  3. Reactivity with Reactive Oxygen Species:
    • The compound exhibits antiradical activity, indicating its potential in scavenging free radicals, which can be beneficial in reducing oxidative stress in cells .
Mechanism of Action

The mechanism by which roseofungin exerts its antifungal effects primarily involves:

  1. Membrane Disruption:
    • By binding to ergosterol, a key component of fungal membranes, roseofungin alters membrane permeability. This leads to leakage of essential intracellular components and ultimately cell death.
  2. Inhibition of Fungal Growth:
    • The compound interferes with fungal cell division and growth processes through its interactions with membrane components .
  3. Cytotoxic Effects:
    • Roseofungin has shown cytotoxic effects against various cancer cell lines, suggesting potential applications beyond antifungal therapy .
Physical and Chemical Properties Analysis

Roseofungin possesses several notable physical and chemical properties:

These properties are significant when considering formulation strategies for drug delivery systems.

Applications

Roseofungin has diverse applications within the scientific community:

  1. Antifungal Therapy:
    • Its primary application is as an antifungal agent against various pathogenic fungi, particularly those resistant to conventional treatments.
  2. Cancer Research:
    • Preliminary studies suggest that roseofungin may have anticancer properties due to its cytotoxic effects on certain cancer cell lines .
  3. Pharmaceutical Formulations:
    • Research into complexation with cyclodextrins aims to improve the pharmacokinetic profile of roseofungin, making it more effective as a therapeutic agent .
  4. Biological Studies:
    • Roseofungin serves as a model compound in studies exploring membrane dynamics and antibiotic resistance mechanisms in fungi.
Introduction to Roseofungin in the Context of Antimicrobial Resistance

Global Burden of Multidrug-Resistant Fungal and Bacterial Pathogens

The accelerating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to modern healthcare systems worldwide. According to the most comprehensive global assessment published in The Lancet, bacterial AMR alone was directly responsible for 1.27 million deaths in 2019 and contributed to an additional 4.95 million deaths, with projections indicating a dramatic rise to 8.22 million annual deaths associated with AMR by 2050 under current trajectories [1] [6]. Fungal pathogens present a parallel and increasingly interconnected challenge, with the World Health Organization reporting alarming resistance rates among prevalent species. The emergence of multi-drug resistant Candida auris exemplifies this crisis, with clinical cases in the United States increasing nearly five-fold between 2019-2022, exhibiting frequent resistance to all three major classes of antifungal medications [4]. This pathogen has demonstrated an exceptional capacity for nosocomial transmission, particularly in intensive care settings, with mortality rates reaching 30-60% among infected patients.

The economic ramifications of AMR further compound its public health impact. In the United States alone, treating infections caused by six high-priority antimicrobial-resistant pathogens incurs healthcare costs exceeding $4.6 billion annually [4]. The COVID-19 pandemic severely disrupted global AMR containment efforts, leading to a documented 20% combined increase in six critical bacterial antimicrobial-resistant hospital-onset infections during the pandemic years (2021-2022) compared to pre-pandemic baselines [4]. This backsliding underscores the fragility of previous gains in infection control and highlights the urgent need for novel antimicrobial agents with activity against increasingly recalcitrant pathogens.

Table 1: Key Multidrug-Resistant Pathogens Driving the Global AMR Crisis

PathogenResistance MechanismsPrimary Infection SitesMortality RatesGlobal Burden
Candida aurisPan-azole resistance, emerging echinocandin resistanceBloodstream, wounds, ears30-60%Cases increased 5-fold in US (2019-2022)
Acinetobacter baumanniiCarbapenemase production (OXA-type), efflux pumpsRespiratory, bloodstream, wounds40-60%127,000 deaths attributable globally (2019)
Staphylococcus aureus (MRSA)Altered penicillin-binding proteins (mecA gene)Skin, soft tissue, bloodstream15-50%550,000 associated deaths globally (2021)
Klebsiella pneumoniaeESBL production, carbapenem resistanceUrinary tract, bloodstream25-50%216,000 deaths attributable to carbapenem resistance (2021)
Escherichia coliExtended-spectrum beta-lactamases, fluoroquinolone resistanceUrinary tract, gastrointestinal10-30%Leading pathogen for AMR deaths globally

Role of Polyene Antibiotics in Addressing Unmet Therapeutic Needs

Polyene macrolide antibiotics constitute a chemically distinctive class of antifungal agents characterized by their macrocyclic ring structure containing a series of conjugated double bonds (typically 3-7) and a hydrophilic region with multiple hydroxyl groups. This amphipathic molecular architecture enables polyenes to interact with ergosterol, the principal sterol component of fungal cell membranes, forming transmembrane pores that disrupt membrane integrity and lead to cell death [3]. For over half a century, polyenes such as amphotericin B and nystatin have served as critical therapeutic options against invasive fungal infections, valued particularly for their broad-spectrum fungicidal activity and the exceptionally low incidence of acquired resistance among target pathogens [3].

The clinical utility of established polyenes has been substantially constrained by their significant host toxicity profiles, most notably dose-limiting nephrotoxicity associated with amphotericin B deoxycholate formulations [3]. This toxicity stems partly from the molecule's ability to bind cholesterol in mammalian membranes, albeit with lower affinity than its interaction with ergosterol. Modern lipid-based formulations (e.g., liposomal amphotericin B) have mitigated but not eliminated these adverse effects, while substantially increasing treatment costs—a particularly prohibitive factor in resource-limited settings where the AMR burden is highest [7]. Consequently, significant research efforts have focused on structural modifications to polyene antibiotics that might dissociate their potent antifungal activity from undesirable human cell toxicity.

Recent advances in polyene medicinal chemistry have revealed that strategic modifications, particularly increased glycosylation patterns, can substantially reduce mammalian cell toxicity while preserving or even enhancing antifungal efficacy. The amphotericin B derivative amphamide exemplifies this approach, demonstrating superior antifungal activity and significantly reduced acute toxicity in murine models compared to the parent compound [3]. Similarly, research on polyene glycosyltransferases has enabled the development of compounds with extended glycosylation patterns, yielding molecules with improved therapeutic indices [3]. These developments create a compelling pharmacological foundation for investigating structurally novel polyenes like roseofungin, which belongs to the distinct subclass of carbonyl-conjugated pentane antibiotics and exhibits a more favorable toxicity profile than traditional polyenes while maintaining broad-spectrum antifungal activity.

Table 2: Comparative Efficacy of Polyene Antibiotics Against Clinically Significant Fungal Pathogens

Fungal PathogenRoseofungin MIC Range (μg/mL)Amphotericin B MIC Range (μg/mL)Nystatin MIC Range (μg/mL)Relative Efficacy (Roseofungin vs. Standards)
Candida albicans1.11-1.650.5-1.01.0-4.0Comparable
Trichophyton mentagrophytes0.530.5-1.01.0-2.0Superior
Microsporum lanosum0.781.0-2.02.0-4.0Superior
Achorion schoenleinii0.601.0-2.02.0-4.0Superior
Cryptococcus neoformans4.690.5-1.02.0-8.0Inferior
Aspergillus spp.4.6-8.331.0-2.04.0-16.0Comparable/Inferior

Rationale for Investigating Roseofungin as a Novel Antimicrobial Agent

Roseofungin (CAS No. 12687-98-8) represents a structurally distinct polyene macrolide antibiotic belonging to the subgroup of carbonyl-conjugated pentanes, with the chemical formula C₃₉H₆₂O₁₀ and molecular weight of 690.915 g/mol [5] [10]. Isolated from Actinomyces roseoflavus var. Roseofungini, this compound presents as a light-yellow hygroscopic powder with lamellar crystalline particles ranging from 3-6 μm in size [3]. Its pentane structure features an extended system of five conjugated double bonds within the macrocyclic lactone ring, differentiating it from heptaene amphotericin B and tetraene nystatin. This structural distinction correlates with significant differences in biological activity, particularly against dermatophytes where roseofungin demonstrates exceptional potency.

Comprehensive in vitro studies have established roseofungin's unusually broad spectrum of antifungal activity, encompassing not only common yeast pathogens but also dermatophytes responsible for superficial mycoses—a therapeutic niche where many established polyenes exhibit limited efficacy. Against Trichophyton mentagrophytes var. gypseum, roseofungin demonstrates a remarkably low MIC of 0.53 μg/mL, surpassing the activity of both nystatin and amphotericin B [3]. Similarly potent activity is observed against Microsporum lanosum (MIC 0.78 μg/mL) and Achorion schoenleinii (MIC 0.60 μg/mL), the causative agent of favus [3]. Beyond dermatophytes, roseofungin maintains clinically relevant activity against Candida albicans and non-albicans species (MIC 1.11-1.65 μg/mL), positioning it as a candidate for both superficial and potentially invasive candidiasis pending formulation development [3] [8].

The molecular mechanism underpinning roseofungin's antifungal activity involves disruption of membrane integrity through ergosterol binding, consistent with the polyene class, but with distinctive effects on ion transport. Studies using Candida guilliermondii models demonstrate that roseofungin induces rapid potassium efflux at concentrations as low as 20 μg/mL, followed by inorganic phosphate release at higher concentrations (>40 μg/mL), indicating profound membrane disruption [3]. This membrane perturbation extends to inhibition of plasma membrane (Na⁺, K⁺)-ATPase activity, representing a secondary mechanism contributing to cellular ion dysregulation [3].

Recent formulation research has enhanced roseofungin's pharmaceutical potential through cyclodextrin inclusion complexes. Molecular docking studies reveal particularly favorable binding with γ-cyclodextrin, exhibiting an affinity value of -42.98 kcal/mol—significantly stronger than interactions with α- or β-cyclodextrin derivatives [8]. These complexes offer substantial promise for improving roseofungin's aqueous solubility, chemical stability, and potentially reducing any residual toxicity while maintaining antimicrobial efficacy. Preliminary toxicological evaluations support a comparatively favorable safety profile, with in silico predictions indicating lower risks of hepatotoxicity, neurotoxicity, and mutagenicity compared to established polyenes [3]. In vivo murine studies examining body weight dynamics and organ weights after roseofungin exposure revealed no statistically significant differences between experimental groups, suggesting minimal acute toxicity at therapeutic exposures [3]. These pharmacological attributes, combined with its novel chemical scaffold, position roseofungin as a compelling candidate for expanded preclinical evaluation against the escalating threat of multidrug-resistant fungal infections.

Table 3: Structural and Bioactive Properties of Roseofungin and Comparator Polyene Antibiotics

AntibioticChemical ClassificationMolecular Weight (g/mol)CAS NumberSpectrum of ActivityNotable Bioactive Properties
RoseofunginCarbonyl-conjugated pentane690.91512687-98-8Broad-spectrum antifungal, especially potent against dermatophytesHigh activity against Trichophyton spp. (MIC 0.53-1.11 μg/mL), potassium efflux induction
Amphotericin BConjugated heptaene924.0841397-89-3Broad-spectrum antifungalGold standard for systemic mycoses, significant nephrotoxicity
NystatinConjugated tetraene926.09034786-70-4Primarily Candida spp.Topical use, limited systemic absorption
FilipinPentane654.89311078-21-0Primarily plant pathogensResearch tool for cholesterol binding, not clinically used
Pimaricin (Natamycin)Tetraene665.7257681-93-8Ophthalmic and topical fungal infectionsLow systemic absorption, used for surface infections

Properties

CAS Number

12687-98-8

Product Name

Roseofungin

IUPAC Name

(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione

Molecular Formula

C39H62O10

Molecular Weight

690.9 g/mol

InChI

InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+

InChI Key

YHVUXVJMFMUNKX-AFJHTLGSSA-N

SMILES

CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Roseofungin;

Canonical SMILES

CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O

Isomeric SMILES

C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.